1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Overview

Description

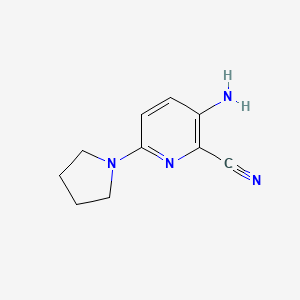

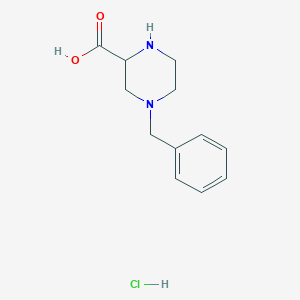

1-(3-Methoxyphenyl)cyclopropanecarbonitrile (MPCPC) is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. MPCPC is a cyclic organic compound with a three-membered ring containing a nitrogen atom. It is a white crystalline solid that is soluble in a variety of organic solvents and has a melting point of 143-144 °C.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

1-(3-Methoxyphenyl)cyclopropanecarbonitrile, and its derivatives, are significant in cancer research. A study conducted by Lu et al. (2021) synthesized a compound (C22H23N5O3) using 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid, which showed significant inhibitory activity against some cancer cell lines, demonstrating potential antiproliferative properties (Lu et al., 2021).

Role in Photochemical Studies

Mizuno et al. (1983) reported the photochemical cis-trans isomerization of 1,2-bis(4-methoxyphenyl)cyclopropanes. This process, sensitized by 9,10-dicyanoanthracene in aerated acetonitrile solutions, involves a chain process with a cation radical produced from the cyclopropanes (Mizuno et al., 1983).

Spectroscopic and Calorimetric Studies

Ikeda et al. (2003) conducted spectroscopic and calorimetric studies on methylenecyclopropane rearrangements triggered by photoinduced electron transfer. Their research used derivatives of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile to explore the degenerate rearrangement of methylenecyclopropanes (Ikeda et al., 2003).

Applications in Organic Synthesis

The compound and its derivatives have applications in organic synthesis. For instance, Baird et al. (2001) used a derivative in a stepwise procedure involving a 1,3-dipolar cycloaddition to prepare racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes (Baird et al., 2001).

Biotransformation Studies

Wang and Feng (2003) studied the biotransformations of cyclopropanecarbonitriles, including derivatives of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. They demonstrated its use in synthesizing optically pure geminally dimethyl-substituted cyclopropanecarboxylic acids and amides under mild conditions (Wang & Feng, 2003).

Catalytic Oxidation Studies

In catalytic oxidation studies, Cui and Dolphin (1995) discussed the oxidation of 1-(4-ethoxy-3-methoxyphenyl)propane and its derivatives by meso-tetra(2,6-dichloro-3-sulphonatophenyl)porphyrin iron chloride and tert-butylhydroperoxide, highlighting its potential in lignin degradation research (Cui & Dolphin, 1995).

properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIXNVXVQOIXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679707 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)cyclopropanecarbonitrile | |

CAS RN |

74205-01-9 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)